Benzyl 2-phenyl-4-quinolinecarboxylate
Description
Benzyl 2-phenyl-4-quinolinecarboxylate is a quinoline-based ester derivative characterized by a 2-phenyl substituent on the quinoline core and a benzyl ester group at the 4-position. The synthesis of such compounds typically involves condensation reactions, as exemplified by the preparation of 2-phenylquinoline-4-carboxylic acid derivatives through methods reported in historical and modern literature .
Key structural features of this compound include:
- A planar quinoline scaffold with π-conjugation.
- A hydrophobic 2-phenyl substituent enhancing lipophilicity.
- A benzyl ester group at the 4-position, influencing solubility and metabolic stability.
Properties
Molecular Formula |
C23H17NO2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
benzyl 2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C23H17NO2/c25-23(26-16-17-9-3-1-4-10-17)20-15-22(18-11-5-2-6-12-18)24-21-14-8-7-13-19(20)21/h1-15H,16H2 |
InChI Key |
LNKPFTSNRNURSC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations at the 4-Position
The 4-position of quinoline derivatives is critical for modulating physicochemical and biological properties. Below is a comparison of benzyl 2-phenyl-4-quinolinecarboxylate with analogs bearing different 4-position substituents:
Key Observations :
- Carboxylic acid derivatives (e.g., 2-phenylquinoline-4-carboxylic acid) exhibit higher polarity, favoring solubility but limiting membrane permeability .
Substituent Variations at the 2-Phenyl Group
Modifications to the 2-phenyl group significantly alter electronic and steric properties:
Key Observations :
Piperazine-Linked Derivatives
Recent studies have explored piperazine-linked quinoline carboxylates for targeted drug delivery:
Key Observations :
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